

what are the chemical properties of iso-Nadolol (tert-Butyl-d9)

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Compound of Interest

Compound Name: *iso-Nadolol (tert-Butyl-d9)*

Cat. No.: *B12419523*

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An In-depth Technical Guide to the Chemical Properties of **iso-Nadolol (tert-Butyl-d9)**

Introduction

iso-Nadolol (tert-Butyl-d9) is the deuterium-labeled form of iso-Nadolol, a known isomer of Nadolol. Nadolol itself is a non-selective beta-adrenergic receptor antagonist used in the management of hypertension, angina pectoris, and cardiac arrhythmias. The introduction of deuterium at the tert-butyl group provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies. Deuteration can subtly alter the physicochemical properties of a molecule, which can influence its metabolic fate—a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the known chemical properties of **iso-Nadolol (tert-Butyl-d9)**, general experimental protocols for their determination, and relevant biological pathways.

Chemical and Physical Properties

The replacement of hydrogen with deuterium in the tert-butyl group of iso-Nadolol results in a molecule with a higher molecular weight. While specific experimental data for many physical properties of the deuterated compound are not extensively published, the properties of the parent compound, Nadolol, serve as a reliable reference.

General Properties

Property	Value	Source
Chemical Name	iso-Nadolol (tert-Butyl-d9)	MedChemExpress
CAS Number	1246820-10-9	[1][2]
Molecular Formula	C ₁₇ H ₁₈ D ₉ NO ₄	[1][3]
Molecular Weight	318.46 g/mol	[1][4]
Appearance	Solid	[5]
Unlabeled CAS	42200-33-9 (Nadolol)	[4]

Physicochemical Properties

Quantitative data for the physicochemical properties of **iso-Nadolol (tert-Butyl-d9)** are not readily available in public literature. The following table presents data for the non-deuterated parent compound, Nadolol, which is expected to be a close approximation.

Property	Value (for Nadolol)	Source
Molecular Weight	309.4 g/mol	[6]
Melting Point	124-136 °C	-
Boiling Point	Decomposes	-
logP (Octanol/Water)	0.7	[6]
pKa	9.67	-
Solubility	Freely soluble in ethanol and propylene glycol; slightly soluble in water.	[6]

Experimental Protocols

Detailed experimental protocols for the characterization of **iso-Nadolol (tert-Butyl-d9)** are not publicly documented. However, standard methodologies for determining key chemical properties are described below.

Determination of Solubility

The solubility of a compound can be determined using the shake-flask method.

- **Preparation:** A saturated solution of **iso-Nadolol (tert-Butyl-d9)** is prepared by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The suspension is filtered to remove undissolved solid, yielding a clear, saturated solution.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa, a measure of the acidity of a compound, can be determined by potentiometric titration or UV-Vis spectroscopy.

- **Sample Preparation:** A solution of **iso-Nadolol (tert-Butyl-d9)** of known concentration is prepared in water or a co-solvent system if solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- **pH Measurement:** The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Spectroscopic Analysis (NMR and MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of **iso-Nadolol (tert-Butyl-d9)**.

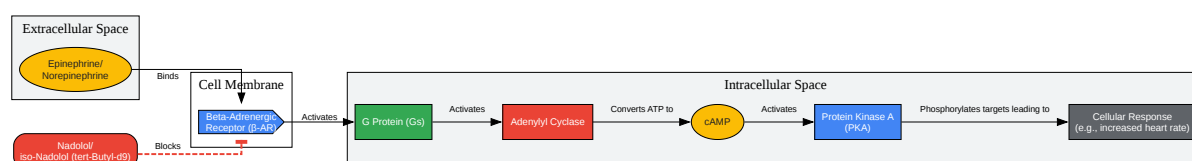
- ^1H and ^{13}C NMR: These techniques confirm the molecular structure. The absence of a proton signal in the tert-butyl region of the ^1H NMR spectrum and the characteristic splitting pattern in the ^{13}C NMR spectrum due to deuterium coupling would confirm the deuteration.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the deuterated compound (318.46 g/mol), thereby verifying the incorporation of nine deuterium atoms.

Biological Context and Signaling Pathway

Nadolol, the parent compound, is a non-selective beta-adrenergic antagonist. It competitively blocks beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. The deuteration in **iso-Nadolol (tert-Butyl-d9)** is not expected to alter this mechanism of action.

Beta-Adrenergic Signaling Pathway and Inhibition by Nadolol

The following diagram illustrates the canonical beta-adrenergic signaling pathway and the point of inhibition by Nadolol.

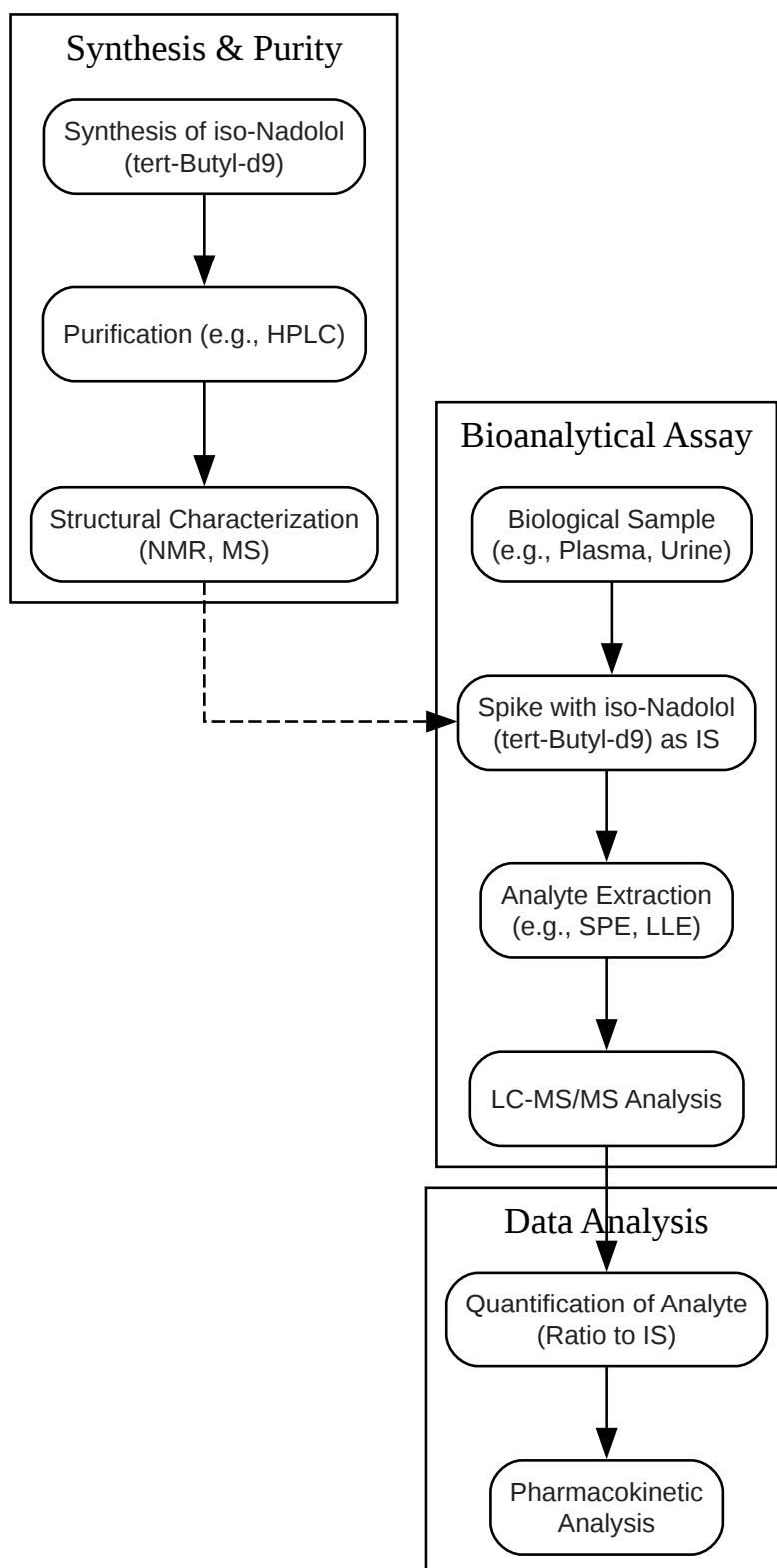


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Caption: Inhibition of the beta-adrenergic signaling pathway by Nadolol.

Experimental Workflow

The general workflow for the characterization and use of **iso-Nadolol (tert-Butyl-d9)** as an internal standard in a quantitative bioanalytical assay is depicted below.



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Caption: Workflow for using **iso-Nadolol (tert-Butyl-d9)** as an internal standard.

Conclusion

iso-Nadolol (tert-Butyl-d9) is a critical tool for researchers in drug metabolism and pharmacokinetics. Its chemical properties are largely comparable to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based assays. While specific experimental data for the deuterated compound is sparse, established analytical methods can be applied for its characterization. The biological activity of **iso-Nadolol (tert-Butyl-d9)** is expected to mirror that of Nadolol, acting as a non-selective beta-adrenergic antagonist.

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